Thiazyl trifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

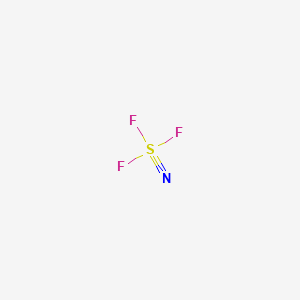

Trifluoridonitridosulfur is a sulfur coordination entity.

科学的研究の応用

Synthesis of Thiazyl Trifluoride

This compound can be synthesized through several methods, including:

- Fluorination of Thiazyl Fluoride : The reaction of thiazyl fluoride (NSF) with silver(II) fluoride (AgF₂) yields NSF₃. NSF+2AgF2→NSF3+2AgF

- Oxidative Decomposition : Another method involves the oxidative decomposition of FC(O)NSF₂ with AgF₂.

These synthetic routes have been optimized to yield this compound with high purity and yield, making it a viable candidate for various applications .

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

This compound acts as an excellent parent compound and SuFEx hub for synthesizing mono- and disubstituted fluorothiazynes. The SuFEx methodology enables rapid assembly of complex molecules through the exchange of fluorine atoms, which can be further substituted to create diverse chemical architectures. This process has been shown to yield high quantities of products efficiently under mild conditions .

Table 1: Summary of SuFEx Reactions Using this compound

| Reaction Type | Substrates Used | Yield (%) | Comments |

|---|---|---|---|

| Monosubstituted Thiazynes | Phenols, Amines | Up to 90 | High efficiency in product formation |

| Unsymmetrically Disubstituted | Various Nucleophiles | Excellent | Flexible reaction conditions |

Synthesis of Advanced Materials

This compound's unique properties allow it to be used in the development of advanced materials, including polymers and coatings that require specific dielectric properties. Its potential as an eco-friendly insulating gas is particularly noteworthy, as it could serve as a sustainable alternative to sulfur hexafluoride (SF₆), which has a high global warming potential .

Eco-Friendly Insulating Gas Development

Recent studies have highlighted the synthesis of this compound as an environmentally friendly insulating gas for high-voltage applications. The dielectric properties of NSF₃ have been characterized, demonstrating its suitability as an alternative to SF₆ in electrical insulation systems. Research indicates that NSF₃ offers comparable performance with significantly lower environmental impact .

Versatile Reactivity in Organic Synthesis

Research has shown that this compound can effectively react with various nucleophiles, including secondary amines and phenols, leading to the formation of complex organic compounds. This versatility has been exploited in the synthesis of pharmaceuticals and agrochemicals, showcasing its importance in modern synthetic methodologies .

特性

CAS番号 |

15930-75-3 |

|---|---|

分子式 |

F3NS |

分子量 |

103.07 g/mol |

IUPAC名 |

azanylidyne(trifluoro)-λ6-sulfane |

InChI |

InChI=1S/F3NS/c1-5(2,3)4 |

InChIキー |

UQUPGRNSXINWBS-UHFFFAOYSA-N |

SMILES |

N#S(F)(F)F |

正規SMILES |

N#S(F)(F)F |

Key on ui other cas no. |

15930-75-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。